molecular formula C10H11ClN4 B13463607 2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile

2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile

Cat. No.: B13463607
M. Wt: 222.67 g/mol
InChI Key: JBFQPVSRSFTTDM-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a chloro group at the 2-position, a piperazine moiety at the 6-position, and a cyano group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-cyanopyridine and piperazine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The piperazine is added to a solution of 2-chloro-4-cyanopyridine in DMF, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization: The presence of the piperazine moiety allows for potential cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.

    Oxidation: Oxidized products with additional oxygen-containing functional groups.

    Reduction: Reduced products with hydrogenated functional groups.

Scientific Research Applications

2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to biological targets, while the cyano group may participate in hydrogen bonding or other interactions. The compound’s effects are mediated through the modulation of cellular pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(piperazin-1-yl)pyridine: Lacks the cyano group, which may affect its biological activity and binding properties.

    6-(Piperazin-1-yl)pyridine-3-carbonitrile: Differs in the position of the cyano group, potentially altering its chemical reactivity and biological effects.

    2-Chloro-6-(morpholin-4-yl)pyridine-4-carbonitrile: Contains a morpholine ring instead of piperazine, which may influence its pharmacological profile.

Uniqueness

2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the chloro, piperazine, and cyano groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-6-piperazin-1-ylpyridine-4-carbonitrile

InChI

InChI=1S/C10H11ClN4/c11-9-5-8(7-12)6-10(14-9)15-3-1-13-2-4-15/h5-6,13H,1-4H2

InChI Key

JBFQPVSRSFTTDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=C2)C#N)Cl

Origin of Product

United States

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